3-(2-ethyl-1H-imidazol-1-yl)propanenitrile

Solid-state handling Crystallinity Purification

3-(2-Ethyl-1H-imidazol-1-yl)propanenitrile (CAS 23996-57-8) is an N‑substituted imidazole derivative bearing a 2-cyanoethyl side‑chain and a 2‑ethyl substituent on the heterocyclic ring. The compound is primarily utilized as a synthetic building block in medicinal chemistry and as a precursor for latent epoxy curing agents.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 23996-57-8
Cat. No. B3422077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-ethyl-1H-imidazol-1-yl)propanenitrile
CAS23996-57-8
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCCC1=NC=CN1CCC#N
InChIInChI=1S/C8H11N3/c1-2-8-10-5-7-11(8)6-3-4-9/h5,7H,2-3,6H2,1H3
InChIKeyQISPCYXLKLRPAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Ethyl-1H-imidazol-1-yl)propanenitrile (CAS 23996-57-8): Procurement-Grade Physicochemical Profile and Comparator Baseline


3-(2-Ethyl-1H-imidazol-1-yl)propanenitrile (CAS 23996-57-8) is an N‑substituted imidazole derivative bearing a 2-cyanoethyl side‑chain and a 2‑ethyl substituent on the heterocyclic ring. The compound is primarily utilized as a synthetic building block in medicinal chemistry and as a precursor for latent epoxy curing agents . Its physicochemical fingerprint—melting point, lipophilicity, and ionization constant—differs substantially from unsubstituted, 2‑methyl, and 2‑ethyl‑4‑methyl analogs, making direct substitution unreliable without re‑validation of downstream performance .

Why 3-(2-Ethyl-1H-imidazol-1-yl)propanenitrile Cannot Be Replaced by Generic Imidazole Analogs: The Evidence Gap


Imidazole‑propanenitrile derivatives are often treated as interchangeable intermediates or curing agents, yet the specific 2‑ethyl substitution on 3-(2-ethyl-1H-imidazol-1-yl)propanenitrile (CAS 23996-57-8) creates a unique combination of melting point (39–40 °C), predicted Log P (1.345), and pKa (7.31) that is not replicated by the unsubstituted analog (m.p. 35–36 °C, Log P ≈0.797, pKa 6.55) or the 2‑methyl analog (m.p. 57 °C, Log P ≈‑0.026) . These differences impact solid‑state handling, solubility in organic media, and ionization state at physiological pH, all of which directly affect reaction yields, purification workflows, and biological assay reproducibility. Consequently, substituting the 2‑ethyl analog with a cheaper or more readily available imidazole derivative without requalification risks introducing uncharacterized variability into synthetic routes or formulation performance.

Quantitative Differentiation of 3-(2-Ethyl-1H-imidazol-1-yl)propanenitrile from Closest Analogs: Head-to-Head Physicochemical and Functional Comparisons


Melting Point Comparison: 3-(2-Ethyl-1H-imidazol-1-yl)propanenitrile (39–40 °C) vs. 3-(1H-Imidazol-1-yl)propanenitrile (35–36 °C) and 3-(2-Methyl-1H-imidazol-1-yl)propanenitrile (57 °C)

The target compound exhibits a melting point of 39–40 °C, placing it between the unsubstituted analog (35–36 °C) and the 2‑methyl analog (57 °C) . This intermediate melting point affords easier solid‑state handling at ambient temperature (reduced risk of melting during storage vs. the 35–36 °C analog) while maintaining solubility advantages over the higher-melting 2‑methyl derivative.

Solid-state handling Crystallinity Purification

Lipophilicity (Log P) Differentiation: 3-(2-Ethyl-1H-imidazol-1-yl)propanenitrile (Log P 1.345) vs. 3-(2-Methyl-1H-imidazol-1-yl)propanenitrile (Log P ‑0.026)

The target compound’s predicted Log P of 1.345 is over 1.3 log units higher than the 2‑methyl analog (Log P ≈‑0.026) [1]. This indicates a marked increase in lipophilic character, which can influence membrane permeability, metabolic stability, and organic-phase extractability in synthetic workups.

Lipophilicity Partitioning Biological permeability

pKa Comparison: 3-(2-Ethyl-1H-imidazol-1-yl)propanenitrile (pKa 7.31) vs. 3-(1H-Imidazol-1-yl)propanenitrile (pKa 6.55)

The predicted pKa of the target compound is 7.31, compared to 6.55 for the unsubstituted analog . At physiological pH (~7.4), the target compound is >50% non-ionized, whereas the unsubstituted analog would be predominantly ionized (>90%). This difference can substantially influence solubility, protein binding, and passive membrane diffusion in biological assays.

Ionization state pH-dependent solubility Reactivity

Epoxy Latency Class-Level Inference: Cyanoethyl-Substituted Imidazoles Exhibit Extended Pot-Life vs. Unsubstituted 2-Ethylimidazole

While direct DSC data for the target compound are not available in the open literature, the structurally analogous 1-(2-cyanoethyl)-2-ethyl-4-methylimidazole (2E4MZ-CN) was shown by Ham et al. (2010) to require longer curing times at 150 °C compared to non-cyanoethylated 2-ethylimidazole, consistent with the electron‑withdrawing effect of the nitrile group that deactivates the imidazole ring [1]. The target compound shares the key 2‑cyanoethyl‑2‑ethylimidazole pharmacophore and is predicted to exhibit similar latency behavior, offering an advantage for one‑component epoxy formulations that require extended room‑temperature storage stability.

Epoxy curing Pot-life Latent curing agents

Optimal Application Scenarios for 3-(2-Ethyl-1H-imidazol-1-yl)propanenitrile Based on Differentiated Physicochemical Evidence


Medicinal Chemistry Building Block Requiring Enhanced Lipophilicity (Log P 1.345)

In lead-optimization campaigns where the unsubstituted imidazole (Log P ≈0.8) or the 2‑methyl analog (Log P ≈‑0.03) fails to meet target log D or cell-permeability thresholds, 3-(2-ethyl-1H-imidazol-1-yl)propanenitrile provides a >1.3 log‑unit increase in lipophilicity without adding a bulkier phenyl or longer alkyl chain . This allows medicinal chemists to improve predicted passive membrane permeability while retaining the small‑molecule character of the imidazole scaffold.

Solid-Phase Handling and Ambient Storage Stability (m.p. 39–40 °C)

The compound’s melting point of 39–40 °C is high enough to remain a free-flowing crystalline solid under standard laboratory storage (20–25 °C), unlike the unsubstituted analog (m.p. 35–36 °C) which may soften or clump. This facilitates accurate mass dispensing and reduces solvent pre‑heating requirements in parallel synthesis platforms .

Intermediate for Latent Epoxy Curing Agent Synthesis (Cyanoethyl‑Imidazole Motif)

Structural analogy with 2E4MZ-CN, a well‑characterized latent epoxy curing agent, suggests that 3-(2-ethyl-1H-imidazol-1-yl)propanenitrile can serve as a precursor or a scaffold for developing one‑component epoxy formulations with prolonged pot‑life. The absence of the 4‑methyl group may reduce steric hindrance, potentially leading to lower activation temperatures compared to 2E4MZ-CN, though this remains to be experimentally validated [1].

Quote Request

Request a Quote for 3-(2-ethyl-1H-imidazol-1-yl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.